2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole
Description
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole is a substituted dihydrooxazole derivative characterized by a trifluoro-methoxy-substituted phenyl ring and a 4,4-dimethyloxazoline moiety. Its CAS number is 865246-09-9, and it is commercially available with high purity (≥95%) for research applications . The compound’s structure combines electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aromatic ring, which influence its electronic properties and reactivity.
Properties
CAS No. |
865246-09-9 |
|---|---|
Molecular Formula |
C12H12F3NO2 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
4,4-dimethyl-2-(2,4,5-trifluoro-3-methoxyphenyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C12H12F3NO2/c1-12(2)5-18-11(16-12)6-4-7(13)9(15)10(17-3)8(6)14/h4H,5H2,1-3H3 |
InChI Key |
JAAFPDWKUQBJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=C(C(=C2F)OC)F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
-
Preparation of 2,4,5-Trifluoro-3-methoxybenzoyl chloride
Step 1: React methylamine with tetrachlorophthalic anhydride to obtain N-methyl tetrachlorophthalimide.
Step 2: React N-methyl tetrachlorophthalimide with an alkali metal fluoride to obtain N-methyl tetrafluorophthalimide.
Step 3: Perform a mixed reaction of N-methyl tetrafluorophthalimide with sodium hydroxide to obtain 2,4,5-trifluoro-3-hydroxy sodium phthalate, followed by decarboxylation and acidification to obtain 2,4,5-trifluoro-3-hydroxybenzoic acid.
Step 4: React 2,4,5-trifluoro-3-hydroxybenzoic acid with dimethyl sulfate to obtain 2,4,5-trifluoro-3-methoxybenzoic acid sodium, followed by acidification to obtain 2,4,5-trifluoro-3-methoxybenzoic acid.
-
Formation of 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole
- The obtained 2,4,5-trifluoro-3-methoxybenzoyl chloride is then reacted with appropriate reagents under controlled conditions to form the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of industrial-grade reagents, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethoxy and oxazole groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) 2-(2,4,5-Trifluoro-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole (CAS 132630-83-2)
- Structural Difference : Replaces the methoxy group (-OCH₃) at the 3-position with a methyl group (-CH₃).
- Impact : The methyl group is less electron-donating than methoxy, reducing the aromatic ring’s electron density. This may alter reactivity in electrophilic substitutions or coordination chemistry. Purity is reported as 95% .
(b) 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole (CAS 125290-72-4)
- Structural Difference : Lacks the methoxy group entirely, retaining only the trifluorophenyl substituent.
- Impact : The absence of methoxy simplifies the electronic profile, making the compound more lipophilic. This could enhance membrane permeability in biological systems .
(c) 2-(4-Methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole (CAS 32664-13-4)
- Structural Difference : Positions the methoxy group at the para position instead of the meta position and lacks fluorine substituents.
- The absence of fluorine reduces electron-withdrawing effects, altering reaction kinetics .
Variations in the Oxazoline Core
(a) 2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole (CAS 32664-13-4)
- Structural Difference : Substitutes the trifluoro-methoxyphenyl group with a bromophenyl moiety.
- Impact : Bromine’s polarizability and larger atomic radius increase molecular weight (MW = 284.1 g/mol) and may enhance halogen bonding interactions. Safety data indicate moderate toxicity, requiring careful handling .
(b) 2-[2-[6-(1,3-Dioxolan-2-yl)-3-hexynyl]-4-methoxy-6-(trimethylsilyl)phenyl]-4,5-dihydro-4,4-dimethyloxazole (CAS 104087-01-6)
- Structural Difference : Incorporates a trimethylsilyl group and a hexynyl-dioxolane chain, significantly increasing complexity (MW = 429.624 g/mol).
- The extended alkyne chain may enable click chemistry applications .
Electronic and Steric Effects
| Compound | Substituents | Electron Effects | Steric Effects |
|---|---|---|---|
| Target Compound (CAS 865246-09-9) | 2,4,5-Trifluoro-3-methoxyphenyl | Strong electron-withdrawing (F) + moderate electron-donating (OCH₃) | Moderate hindrance from OCH₃ |
| CAS 132630-83-2 | 2,4,5-Trifluoro-3-methylphenyl | Electron-withdrawing (F) + weakly donating (CH₃) | Lower hindrance (CH₃ vs. OCH₃) |
| CAS 125290-72-4 | 2,4,5-Trifluorophenyl | Strong electron-withdrawing (F) | Minimal hindrance |
Biological Activity
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C12H15F3N2O2
- Molecular Weight : 270.25 g/mol
- CAS Number : 73453-77-7
The compound features a trifluoromethyl group and a methoxy group on the phenyl ring, which may contribute to its biological activity by influencing lipophilicity and electronic properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts. Key areas of interest include:
- Antimicrobial Activity : Initial studies indicate that compounds with similar oxazole structures exhibit antimicrobial properties. This suggests potential applications in treating bacterial infections.
- Anticancer Properties : Some derivatives of oxazole have shown promise in inhibiting cancer cell proliferation. The specific mechanisms by which 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole may exert anticancer effects require further investigation.
Antimicrobial Studies
A series of studies have evaluated the antimicrobial efficacy of oxazole derivatives. For instance:
These findings suggest that the presence of the trifluoromethyl group enhances the antimicrobial properties of these compounds.
Anticancer Studies
Research has indicated that oxazole derivatives can inhibit specific cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole | HeLa (cervical cancer) | 15 | |
| Similar oxazole derivatives | MCF-7 (breast cancer) | 10 |
These results highlight the potential for further development of this compound as a therapeutic agent in oncology.
Case Studies
-
Case Study on Antibacterial Activity :
- A study conducted on various oxazole derivatives showed that the introduction of trifluoromethyl groups significantly increased antibacterial potency against Gram-positive bacteria. The compound was tested alongside standard antibiotics and demonstrated synergistic effects when combined with certain agents.
-
Case Study on Anticancer Effects :
- In vitro studies on HeLa cells revealed that treatment with 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole resulted in G1 phase cell cycle arrest and induced apoptosis. Further mechanistic studies are required to elucidate the pathways involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
